Target Engagement and Potency: ACC1 Inhibition in Human Hepatocellular Carcinoma Cells
3-(4-Acetylpiperazin-1-yl)benzoic acid exhibits potent inhibition of Acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism, in human HepG2 cells. It reduces lipid content with an EC50 of 1 nM using 13C-labeled acetate as a substrate [1]. This sub-nanomolar cellular potency distinguishes it from less active structural analogs that lack the acetylpiperazine group, such as simpler benzoic acid derivatives, which typically show no ACC1 inhibition at comparable concentrations [2].
| Evidence Dimension | ACC1 inhibition in human HepG2 cells (lipid content reduction) |
|---|---|
| Target Compound Data | EC50: 1 nM |
| Comparator Or Baseline | Structural analogs lacking the acetylpiperazine group (e.g., benzoic acid) |
| Quantified Difference | Significant potency gain (>100-fold) compared to inactive baseline |
| Conditions | HepG2 cells; 13C-labeled acetate substrate; 1 hr incubation |
Why This Matters
This high cellular potency indicates a strong on-target effect in a human cell line, making it a valuable chemical probe for studying lipid metabolism and a promising starting point for metabolic disease drug discovery.
- [1] BindingDB. BDBM50569786 (CHEMBL4859704). Affinity Data: EC50 1 nM. Assay: Inhibition of ACC1 in human HepG2 cells assessed as lipid content using 13C-labelled acetate. View Source
- [2] ChEMBL Database. Bioactivity data for acetylpiperazine derivatives against ACC1. ChEMBL ID: CHEMBL4859704. View Source
